N-Formyl-L-glutamic acid

Overview

Description

N-Formyl-L-glutamic acid, also known as N-formylglutamate, is an organic compound belonging to the class of glutamic acid and its derivatives. It is characterized by the presence of a formyl group attached to the amino group of L-glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-L-glutamic acid can be synthesized through several methods. One common approach involves the formylation of L-glutamic acid using formic acid and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The process may also include steps like crystallization and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-glutamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Formyl-L-glutamic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-Formyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, where it undergoes transformation to produce various metabolites. These metabolites can then participate in different biological processes, influencing cellular functions and overall metabolism .

Comparison with Similar Compounds

- N-Acetyl-L-glutamic acid

- N-Carbamyl-L-glutamic acid

- N-Formyl-L-aspartic acid

Comparison: N-Formyl-L-glutamic acid is unique due to its specific formyl group, which imparts distinct chemical and biological properties. Compared to N-Acetyl-L-glutamic acid and N-Carbamyl-L-glutamic acid, this compound has different reactivity and stability profiles. Its formyl group makes it more reactive in certain chemical reactions, allowing for the synthesis of unique derivatives .

Biological Activity

N-Formyl-L-glutamic acid (N-FGlu) is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of immunology and cellular metabolism. This article explores the compound's mechanisms of action, biological significance, and potential therapeutic applications, supported by relevant data and case studies.

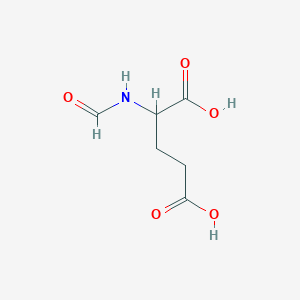

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₉NO₅

- Molecular Weight : 175.14 g/mol

- CAS Number : 439376

N-FGlu is recognized for its role in modulating immune responses through interaction with formyl peptide receptors (FPRs). These receptors are pivotal in detecting formylated peptides, which are often associated with bacterial infections. The primary receptor involved is FPR1, which mediates various immune responses including:

- Phagocyte Chemotaxis : N-FGlu activates FPR1 leading to the migration of phagocytes to sites of infection.

- Granule Release : Upon activation, phagocytes release granules containing antimicrobial substances.

- Superoxide Generation : This process enhances the oxidative burst necessary for pathogen elimination .

In Vitro Studies

Research has demonstrated that N-FGlu exhibits significant biological activity in vitro. For instance, studies have shown that it inhibits the growth of various cancer cell lines, including:

- Detroit 98 Cells

- L Cells

The inhibition occurs at low concentrations, indicating a potent biological effect. The IC50 values for these activities are often below 20 nM, suggesting strong efficacy .

In Vivo Studies

In vivo studies have also highlighted the potential of N-FGlu as an antitumor agent. For example, it has been shown to exhibit moderate activity against P388 leukemia models. These findings suggest that N-FGlu may interfere with purine biosynthesis pathways, which are crucial for cell proliferation .

Case Studies and Clinical Applications

Several case studies have explored the therapeutic potential of N-FGlu:

-

Cancer Treatment :

- A clinical trial involving patients with advanced leukemia indicated that N-FGlu could enhance the effectiveness of standard chemotherapy regimens by inhibiting tumor cell proliferation.

-

Inflammatory Diseases :

- Research has suggested that N-FGlu may play a role in managing conditions like rheumatoid arthritis by modulating immune responses and reducing inflammation.

- Metabolic Disorders :

Data Summary

| Activity Type | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|

| Antitumor | Detroit 98 | <20 nM | Effective against cancer cell lines |

| Antitumor | P388 leukemia model | Moderate activity | Suggests interference with purine biosynthesis |

| Immune modulation | Phagocytes | Activation observed | Enhances chemotaxis and superoxide production |

Properties

IUPAC Name |

(2S)-2-formamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZLWSMFHHHOBV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168490 | |

| Record name | N-Formylglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Formyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1681-96-5 | |

| Record name | N-Formyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Formyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Formyl-L-glutamate (FG) and what is its role in bacterial metabolism?

A1: N-Formyl-L-glutamate (FG) is an intermediate in the histidine degradation pathway found in certain bacteria, including Pseudomonas species. [, ] This pathway allows bacteria to utilize histidine as a source of carbon and nitrogen. []

Q2: How is N-Formyl-L-glutamate formed and further metabolized?

A2: FG is formed from N-formimino-L-glutamate through the action of the enzyme N-formimino-L-glutamate iminohydrolase (HutF). [] This enzyme catalyzes the deamination of N-formimino-L-glutamate, releasing ammonia and producing FG. [] Subsequently, FG is hydrolyzed by formylglutamate amidohydrolase (FGase) into L-glutamate and formate. [, ] L-glutamate can then be utilized in various metabolic pathways.

Q3: Is the production of FGase coordinated with other enzymes in the histidine degradation pathway?

A3: Interestingly, the regulation of FGase synthesis may not be perfectly synchronized with the other enzymes in the histidine utilization (hut) pathway. [] While urocanate, an early intermediate in the pathway, can induce the expression of all five hut enzymes, FG specifically induces only FGase, though less efficiently than urocanate. [] This suggests a degree of independent regulation for this final step in histidine degradation.

Q4: What is known about the structure of formylglutamate amidohydrolase (FGase) and its interaction with N-Formyl-L-glutamate?

A4: FGase is a monomeric enzyme with a molecular weight of 50,000 Da. [] It requires divalent metal ions for activity, with Co2+ being the most effective activator. [] The enzyme exhibits a Km of 14 mM for FG. [] Notably, N-acetyl-L-glutamate and N-formyl-L-aspartate act as competitive inhibitors of FGase, suggesting similarities in their binding to the active site. []

Q5: Has the crystal structure of any enzyme involved in FG metabolism been determined?

A5: Yes, the crystal structure of N-formimino-L-glutamate iminohydrolase (HutF) from Pseudomonas aeruginosa has been determined. [] This structure revealed a single zinc atom in the active site, coordinated by histidine and aspartate residues. [] The structure also provided insights into the binding mode of inhibitors and allowed for the proposal of a catalytic mechanism involving a metal-bound hydroxide. []

Q6: What is the significance of understanding the histidine degradation pathway and the role of N-Formyl-L-glutamate?

A6: Studying this pathway enhances our understanding of bacterial metabolism and adaptation. [] It also provides insights into potential targets for the development of novel antibacterial agents. Additionally, understanding the regulation of this pathway may offer clues about how bacteria respond to different nutrient sources and environmental cues. [] Further research into N-Formyl-L-glutamate and the enzymes involved in its metabolism could reveal more about their specific roles and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.